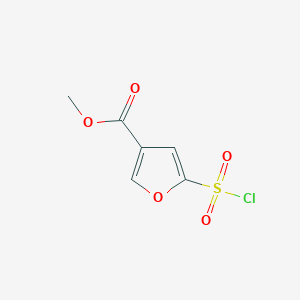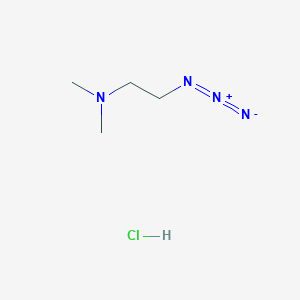
3-Amino-1-(3-fluorophényl)pipéridin-2-one
Vue d'ensemble
Description
3-Amino-1-(3-fluorophenyl)piperidin-2-one, also known as 3-amino-1-fluorophenylpiperidine or AF-PIP, is a synthetic compound belonging to the piperidine class of heterocyclic compounds. It is a versatile compound with a wide range of applications in various fields, ranging from medicinal chemistry to chemical synthesis. AF-PIP is a key intermediate in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It is also used as a starting material in the synthesis of various compounds, including fluorinated compounds, heterocyclic compounds, and biologically active compounds.
Applications De Recherche Scientifique
Pharmacologie : Développement de médicaments
3-Amino-1-(3-fluorophényl)pipéridin-2-one : joue un rôle important dans le développement de nouveaux médicaments. Sa structure est un élément clé dans la synthèse de divers dérivés de la pipéridine, présents dans plus de vingt classes de médicaments . Ces composés sont essentiels pour créer des médicaments ciblant un large éventail de maladies, allant des troubles neurologiques au cancer.
Science des matériaux : Synthèse de matériaux avancés
En science des matériaux, ce composé est utilisé dans la synthèse de matériaux avancés. Ses propriétés uniques peuvent contribuer au développement de nouveaux polymères ou revêtements aux caractéristiques spécifiques, telles qu'une durabilité accrue ou une résistance chimique . Les chercheurs peuvent manipuler la structure du composé pour adapter les matériaux à des applications industrielles spécifiques.
Synthèse chimique : Blocs de construction
This compound : sert de bloc de construction en synthèse chimique. Il est utilisé pour construire des molécules complexes au moyen de diverses réactions chimiques, notamment la cyclisation, l'alkylation et l'acylation . Sa polyvalence en fait un atout précieux en chimie organique synthétique, permettant la création d'un éventail diversifié d'entités chimiques.
Biochimie : Études d'inhibition enzymatique
En biochimie, ce composé est exploré pour son potentiel d'inhibiteur enzymatique. En interagissant avec des enzymes spécifiques, il peut aider à comprendre les voies biochimiques et le développement de thérapies basées sur des inhibiteurs pour les maladies où la régulation enzymatique est perturbée .
Chimie médicinale : Recherche d'agents thérapeutiques
En chimie médicinale, This compound est étudié pour son potentiel thérapeutique. Il peut être incorporé dans des composés qui interagissent avec des cibles biologiques, conduisant à la découverte de nouveaux traitements. Son rôle en chimie médicinale est crucial pour la recherche continue de médicaments innovants.
Utilisations industrielles : Étalons de référence
Dans l'industrie, ce composé est utilisé pour créer des étalons de référence pour le contrôle qualité dans les tests pharmaceutiques . Ces étalons garantissent que les nouveaux médicaments sont produits de manière cohérente et répondent aux spécifications de pureté requises avant d'être mis sur le marché.
Mécanisme D'action
- It’s essential to note that the indole scaffold, which is present in this compound, has been associated with diverse biological activities . Further research is needed to pinpoint specific targets.
Target of Action
Pharmacokinetics (ADME)
- The compound’s absorption characteristics are not well-documented . Its volume of distribution and protein binding properties are unknown. Enzymatic metabolism likely occurs, leading to metabolites. The compound’s excretion pathways remain unexplored.
Analyse Biochimique
Biochemical Properties
3-Amino-1-(3-fluorophenyl)piperidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, 3-Amino-1-(3-fluorophenyl)piperidin-2-one can bind to proteins, altering their conformation and affecting their biological activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 3-Amino-1-(3-fluorophenyl)piperidin-2-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 3-Amino-1-(3-fluorophenyl)piperidin-2-one can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes in cellular processes can have significant implications for cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1-(3-fluorophenyl)piperidin-2-one involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalysis. Alternatively, 3-Amino-1-(3-fluorophenyl)piperidin-2-one may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-fluorophenyl)piperidin-2-one can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(3-fluorophenyl)piperidin-2-one can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the concentration used in in vitro or in vivo studies .
Metabolic Pathways
3-Amino-1-(3-fluorophenyl)piperidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. For instance, it may be oxidized, reduced, or hydrolyzed by specific enzymes, resulting in the formation of intermediate metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-fluorophenyl)piperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its physicochemical properties. Additionally, 3-Amino-1-(3-fluorophenyl)piperidin-2-one can bind to specific proteins, such as albumin, which facilitates its distribution within the body. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Amino-1-(3-fluorophenyl)piperidin-2-one is crucial for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by specific targeting signals or post-translational modifications. The localization of 3-Amino-1-(3-fluorophenyl)piperidin-2-one within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-amino-1-(3-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-3-1-4-9(7-8)14-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSDQGAHEZCMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)


![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)


![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
